molecular formula C9H17NO2S B13309555 3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1019559-80-8

3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B13309555
CAS No.: 1019559-80-8
M. Wt: 203.30 g/mol
InChI Key: HOLURNWCNDNLEP-UHFFFAOYSA-N
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Description

3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H17NO2S It is known for its unique structure, which includes a thiolane ring and a cyclopropylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of cyclopropylamine with a thiolane derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride
  • 3-{[(1-Cyclopropylethyl)amino]methyl}phenol

Uniqueness

Compared to similar compounds, this compound stands out due to its unique thiolane ring structure and the presence of a cyclopropylethylamino group

Properties

CAS No.

1019559-80-8

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C9H17NO2S/c1-7(8-2-3-8)10-9-4-5-13(11,12)6-9/h7-10H,2-6H2,1H3

InChI Key

HOLURNWCNDNLEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2CCS(=O)(=O)C2

Origin of Product

United States

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